molecular formula C10H14N2O2 B2475679 2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid CAS No. 1515243-89-6

2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2475679
CAS No.: 1515243-89-6
M. Wt: 194.234
InChI Key: JYQAKKNIEBIHOL-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of more environmentally friendly solvents and catalysts is often explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
  • 4-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentane ring, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-6-7(5-11-12)8-3-2-4-9(8)10(13)14/h5-6,8-9H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQAKKNIEBIHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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